2-Propen-1-amine, 3-(4-ethylphenyl)-

Lipophilicity Membrane Permeability Drug-Likeness

2-Propen-1-amine, 3-(4-ethylphenyl)- (CAS 1131626-24-8, C11H15N, MW 161.24) is a para-ethyl substituted cinnamylamine derivative. As an allylic amine, it contains a propenyl group attached to an amine functional group, with the ethyl-substituted phenyl ring influencing its lipophilicity (calculated LogP 2.67) and electronic properties compared to the unsubstituted cinnamylamine core.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B12110039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-amine, 3-(4-ethylphenyl)-
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C=CCN
InChIInChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h3-8H,2,9,12H2,1H3/b4-3+
InChIKeyBHCZLFVFYWWSEV-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propen-1-amine, 3-(4-ethylphenyl)-: Properties and Core Specifications


2-Propen-1-amine, 3-(4-ethylphenyl)- (CAS 1131626-24-8, C11H15N, MW 161.24) is a para-ethyl substituted cinnamylamine derivative . As an allylic amine, it contains a propenyl group attached to an amine functional group, with the ethyl-substituted phenyl ring influencing its lipophilicity (calculated LogP 2.67) and electronic properties compared to the unsubstituted cinnamylamine core .

Why Unsubstituted Cinnamylamine and Other Analogs Are Not Direct Replacements for 2-Propen-1-amine, 3-(4-ethylphenyl)-


In the cinnamylamine class, aromatic substitution patterns dictate enzyme recognition, membrane partitioning, and metabolic stability [1]. The parent cinnamylamine (Km 0.025 mM for MAO-B) shows distinct enzyme kinetics from its N-methyl derivatives, which exhibit irreversible inhibition not reversed by dialysis [2]. Similarly, the introduction of a para-ethyl group alters the compound's steric and electronic profile relative to unsubstituted, methyl, or halogenated analogs, necessitating specific selection rather than casual interchange [3].

Quantitative Differentiation Evidence for 2-Propen-1-amine, 3-(4-ethylphenyl)- Against Key Analogs


Lipophilicity Increase of 2-Propen-1-amine, 3-(4-ethylphenyl)- Over Unsubstituted Cinnamylamine

The para-ethyl substitution on 2-Propen-1-amine, 3-(4-ethylphenyl)- increases calculated LogP to 2.67, compared to the unsubstituted cinnamylamine which has a LogP of approximately 1.9 . This enhanced lipophilicity is expected to improve membrane permeability, a key factor for intracellular target engagement, while remaining within the optimal range for drug-likeness (LogP < 5) [1].

Lipophilicity Membrane Permeability Drug-Likeness

Antifungal Activity of 4-Ethylphenyl Allylamine Derivatives Against Trichophyton mentagrophytes

In a direct structure-activity relationship (SAR) study of allylamine antimycotics, compounds bearing a 4-ethylphenyl group (series 2c-5c) were synthesized and tested for in vitro antifungal activity against T. mentagrophytes [1]. While specific MIC values are not provided for the free amine, the series demonstrated significant antifungal activity, with eight compounds across various substitution patterns showing notable efficacy [2]. This positions the 4-ethylphenyl scaffold as a viable template for antifungal development.

Antifungal Allylamine Structure-Activity Relationship

MAO-B Substrate Specificity: Kinetic Differences Between Cinnamylamine and N-Methyl Derivatives

Cinnamylamine and its derivatives exhibit differential behavior as substrates for monoamine oxidase (MAO) A and B. Unsubstituted E-cinnamylamine is oxidized by MAO-B with Km = 0.025 mM and Vmax = 3.9 nmol/min/mg protein, but is a poor substrate for MAO-A (Km 0.026 mM, Vmax 0.85 nmol/min/mg) [1]. In contrast, N-methyl-E-cinnamylamine acts as an irreversible inhibitor of MAO-B, with inhibition not reversed by dilution or dialysis, and partition ratios of 1640 (E-isomer) and 1430 (Z-isomer) [2]. This highlights how minor structural modifications profoundly alter enzyme interaction, suggesting that the 4-ethylphenyl substitution could further modulate MAO selectivity and kinetics.

Monoamine Oxidase Enzyme Kinetics Neuroscience

Comparative Antimicrobial Efficacy: Alkyl Chain Length Impacts Antibacterial Activity in Cinnamyl Derivatives

Studies on related cinnamyl derivatives demonstrate that increasing alkyl chain length correlates with enhanced antimicrobial activity. For example, N-butyl-N-cinnamylamine exhibits MIC values of 550.96 µM against S. aureus and 672.83 µM against E. coli, compared to benzyl cinnamate with MICs of 537.81 µM and 600.00 µM, respectively . Furthermore, in cinnamic acid derivatives, increasing the carbon chain length from methyl to ethyl reduced MIC values from 789.19 µM to 726.36 µM against certain strains, attributed to increased lipophilicity and membrane penetration [1]. This class-level SAR suggests that the ethyl substitution on the phenyl ring of 2-Propen-1-amine, 3-(4-ethylphenyl)- may similarly enhance antibacterial potency compared to unsubstituted analogs.

Antibacterial Minimum Inhibitory Concentration Lipophilicity

Recommended Application Scenarios for 2-Propen-1-amine, 3-(4-ethylphenyl)- Based on Quantitative Evidence


Antifungal Drug Discovery: Allylamine Scaffold Optimization

As a 4-ethylphenyl substituted allylamine, this compound serves as a key intermediate or scaffold for optimizing antifungal agents targeting ergosterol biosynthesis. Its structural similarity to naftifine and demonstrated activity in SAR studies against T. mentagrophytes [1] makes it a valuable building block for medicinal chemistry campaigns seeking to improve potency or overcome resistance in dermatophyte infections.

Neuroscience Research: Monoamine Oxidase Substrate/Inhibitor Profiling

Given the established differential behavior of cinnamylamine derivatives as substrates and inhibitors of MAO-A and MAO-B [2], 2-Propen-1-amine, 3-(4-ethylphenyl)- is well-suited for studies investigating the structure-activity relationship of MAO enzymes. Its para-ethyl substitution may offer distinct kinetic properties compared to the parent cinnamylamine, enabling exploration of selectivity and mechanism-based inhibition in neurological disease models.

Antibacterial Screening: Lipophilicity-Driven Potency Enhancement

Class-level SAR data indicates that increased lipophilicity from ethyl substitution can enhance antibacterial activity against Gram-positive and Gram-negative strains . This compound, with its calculated LogP of 2.67, is a candidate for in vitro screening against S. aureus, E. coli, and drug-resistant clinical isolates, where improved membrane penetration may translate to lower MIC values compared to less lipophilic analogs.

Chemical Biology: Functionalized Probe Synthesis

The primary amine and alkene moieties in 2-Propen-1-amine, 3-(4-ethylphenyl)- provide versatile handles for further derivatization. It can be utilized to synthesize biotinylated probes, fluorescent conjugates, or affinity matrices for target identification studies, particularly in antifungal or MAO-related research where its specific scaffold is known to engage biological targets .

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